Detirelix is derived from the natural gonadotropin-releasing hormone (GnRH) but modified to enhance its pharmacological properties. It belongs to a class of medications known as GnRH antagonists, which include other compounds like ganirelix and degarelix. These agents are particularly relevant in the treatment of hormone-sensitive conditions such as prostate cancer and in managing ovarian stimulation protocols during in vitro fertilization procedures.
The synthesis of Detirelix typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into a peptide chain. The process includes:
The molecular formula of Detirelix is , with a molecular mass of approximately 1570.4 g/mol. The structure consists of a linear decapeptide sequence that incorporates various amino acids modified to enhance stability and receptor binding affinity.
The detailed structural representation can be derived from its InChI string, which provides insights into its stereochemistry and connectivity .
Detirelix participates in several chemical reactions, primarily involving:
Detirelix exerts its pharmacological effects by competitively inhibiting gonadotropin-releasing hormone receptors located in the pituitary gland. This inhibition leads to:
This mechanism is particularly beneficial in clinical settings where suppression of gonadotropin release is necessary, such as during ovarian stimulation or in treating hormone-sensitive cancers .
Detirelix exhibits several notable physical and chemical properties:
Detirelix has several significant applications in medical science:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: